molecular formula C16H23BO3 B1464094 2-(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1154741-01-1

2-(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1464094
CAS RN: 1154741-01-1
M. Wt: 274.2 g/mol
InChI Key: GFIJLBMYZGKTSY-UHFFFAOYSA-N
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Description

2-(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C16H23BO3 and its molecular weight is 274.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystal Structure

Research has led to the synthesis of various derivatives and structural analogs of the compound. For instance, studies have synthesized derivatives with potential as ACAT inhibitors, showcasing the compound's versatility in chemical synthesis and pharmaceutical research. Notable works include the synthesis and structural elucidation of related boronic esters, highlighting their potential in the development of novel chemical entities (Kaixiao Li & Xiao‐Juan Wang, 2016), (W. Clegg et al., 1996).

Chemical Reactions and Applications

The compound has been utilized in the development of novel chemical reactions, including Suzuki-Miyaura coupling, which is pivotal in creating complex molecules for pharmaceuticals and materials science. An example includes the use of boronic esters in palladium-catalyzed reactions for constructing polymers with specific properties (J. I. Bruce et al., 2002), (Kuo-Jui Chang et al., 2005).

Material Science and Engineering

In material science, derivatives of the compound have been explored for creating new materials with unique properties, such as enhanced luminescence or catalytic activity. These materials have applications in electronics, catalysis, and as probes for biological systems. Notable research includes the development of polymers for electronic applications and fluorescent probes for detecting biological molecules (Christoph S. Fischer et al., 2013), (Emma V Lampard et al., 2018).

Advanced Synthesis Techniques

Research into advanced synthesis techniques has been enriched by the exploration of this compound. For example, studies have developed new methods for the synthesis of complex molecules, leveraging the unique reactivity of boron-containing compounds for creating novel structures with potential applications in various fields, including drug development and materials science (P. Lu et al., 1996), (M. Sugiura et al., 2006).

properties

IUPAC Name

2-(3,3-dimethyl-2H-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO3/c1-14(2)10-18-13-8-7-11(9-12(13)14)17-19-15(3,4)16(5,6)20-17/h7-9H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIJLBMYZGKTSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCC3(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1154741-01-1
Record name 2-(3,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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